3-Cyano-4-isobutoxybenzothioamide
Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules like 3-Cyano-4-isobutoxybenzothioamide typically involves multi-step reactions starting from simpler molecules. For example, a related process is the synthesis of azo disperse dyes, where cyclocondensation reactions are utilized to create complex structures from simpler ones, indicating the potential methodologies that might be involved in synthesizing 3-Cyano-4-isobutoxybenzothioamide (Rufchahi & Gilani, 2012).
Molecular Structure Analysis
The molecular structure of similar compounds is often characterized using spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques provide detailed information about the molecular framework and functional groups present in the compound. For instance, NMR spectroscopy was used to study the tautomeric structures of azo compounds, highlighting its utility in analyzing molecular structures (Rufchahi & Gilani, 2012).
Chemical Reactions and Properties
Compounds with cyano and benzothioamide groups are reactive towards nucleophiles and can participate in various chemical reactions, such as nucleophilic substitution and addition reactions. These reactions can modify the compound's structure, leading to new compounds with different properties. The synthesis of novel cyano- and amidinobenzothiazole derivatives is an example of how structural modifications can result in compounds with noticeable biological activities (Ćaleta et al., 2009).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in different environments. X-ray crystallography can provide insights into the compound's crystal structure, offering information about molecular packing, bond lengths, and angles. For example, the crystal and molecular structure analyses of mesogenic benzoic acids revealed the packing arrangements that contribute to their liquid crystalline behavior (Weissflog et al., 1996).
Scientific Research Applications
Field: Optoelectronics
- Application : The cyano group has been used in the development of color-tunable solid-state emissive polymers . These polymers have applications in the optoelectronic fields .
- Methods : Three solid-state emissive copolymers, namely P1, P2, and P3, were designed and developed. These copolymers have the (1 Z ,3 Z )-1,4-diphenyl-1,3-butadiene unit as the donor core and cyano substituted stilbene as the acceptor in the copolymer backbone .
- Results : All three copolymers were found to be soluble in common organic solvents and highly emissive in the solid state with green ( λem = 534 nm), yellow ( λem = 578 nm), and red ( λem = 630 nm) fluorescence color, respectively . The emission colors were tuned with the number of electron-withdrawing cyano group present on the backbone of the copolymer chain corresponding to band gaps of 2.50 eV, 2.36 eV, and 2.22 eV for P1, P2, and P3, respectively .
Field: Organic Synthesis
- Application : The synthesis of complex organic molecules often involves multi-step reactions starting from simpler molecules. Compounds with cyano and benzothioamide groups can participate in various chemical reactions, such as nucleophilic substitution and addition reactions.
- Methods : For example, a related process is the synthesis of azo disperse dyes, where cyclocondensation reactions are utilized to create complex structures from simpler ones.
- Results : The synthesis of novel cyano- and amidinobenzothiazole derivatives is an example of how structural modifications can result in compounds with noticeable biological activities.
Field: Material Science
- Application : The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in different environments.
- Methods : X-ray crystallography can provide insights into the compound’s crystal structure, offering information about molecular packing, bond lengths, and angles.
- Results : For example, the crystal and molecular structure analyses of mesogenic benzoic acids revealed the packing arrangements that contribute to their liquid crystalline behavior.
Field: Optics and Electronics
- Application : The synthesis of indolo [3,2-b]carbazole derivatives, which include cyano groups, demonstrates their potential in optics and electronics due to aggregation-induced enhanced emission (AIEE) properties.
- Methods : This study highlights the role of cyano groups in molecular structure and aggregate packing.
- Results : The results contribute to their application in luminogenic materials and optical applications.
Field: Drug Discovery
- Application : Compounds with cyano and benzothioamide groups can be used in drug discovery due to their potential biological activities.
- Methods : These compounds can be synthesized and tested for their biological activities using various in vitro and in vivo assays.
- Results : For example, the synthesis of novel cyano- and amidinobenzothiazole derivatives resulted in compounds with noticeable biological activities.
Field: Analytical Chemistry
- Application : Compounds with cyano and benzothioamide groups can be used as analytical reagents.
- Methods : These compounds can react with certain analytes to produce a color change or fluorescence, which can be measured using spectroscopic techniques.
- Results : For example, the use of cyano compounds as analytical reagents in the determination of metal ions is a well-established application.
Safety And Hazards
properties
IUPAC Name |
3-cyano-4-(2-methylpropoxy)benzenecarbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-8(2)7-15-11-4-3-9(12(14)16)5-10(11)6-13/h3-5,8H,7H2,1-2H3,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHRQJJWJQGSDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=S)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472218 | |
Record name | 3-Cyano-4-isobutoxybenzothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-4-isobutoxybenzothioamide | |
CAS RN |
163597-57-7 | |
Record name | 3-Cyano-4-isobutoxybenzothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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